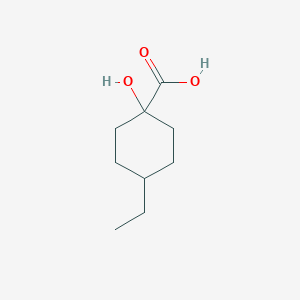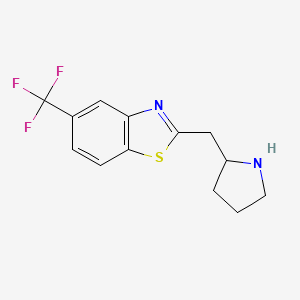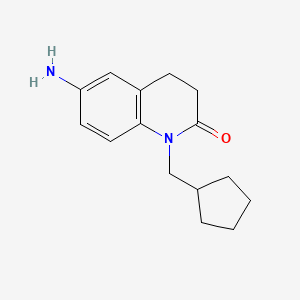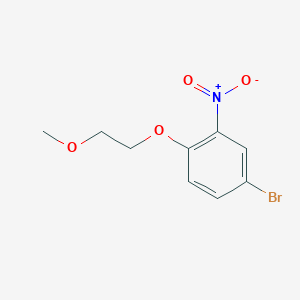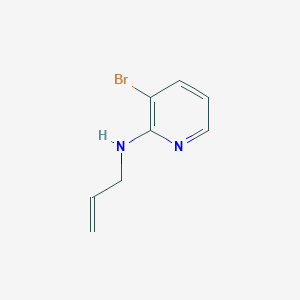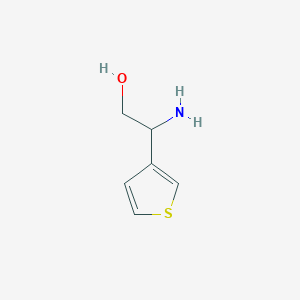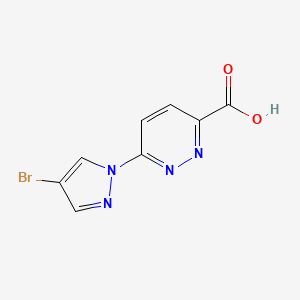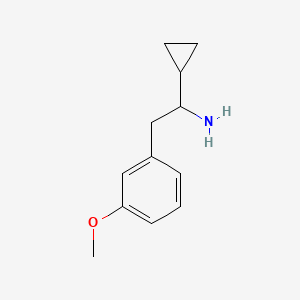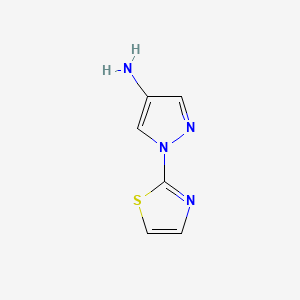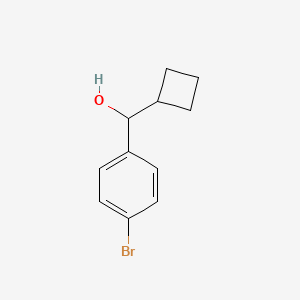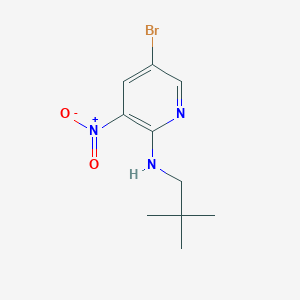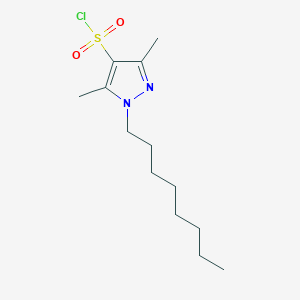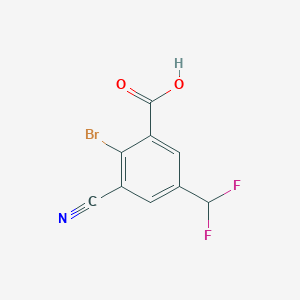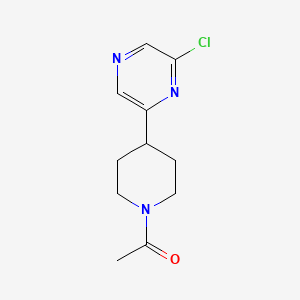
1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Descripción general
Descripción
1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone (CPPE) is a novel compound that has recently been studied for its potential applications in scientific research. CPPE is a pyrazinone derivative and is a member of the piperidine family of compounds. CPPE is a white crystalline solid with a molecular weight of 282.07 g/mol and a melting point of 123-125°C.
Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis and Antibacterial Activity
Studies have shown that compounds structurally related to "1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone" have been synthesized using microwave-assisted methods. These compounds exhibit significant antibacterial activity. For instance, microwave-assisted synthesis has been employed to create piperidine-containing pyrimidine imines and thiazolidinones, which are screened for their antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Cytotoxic and Docking Studies
Further research into structurally similar compounds includes the synthesis, spectroscopic characterization, and evaluation of cytotoxic activities. Notably, a compound synthesized for cytotoxic studies showed promising results, indicating potential for biological applications including antitumor activities. The binding analysis of these molecules can offer insights into their pharmacokinetics nature for further biological applications (Govindhan et al., 2017).
Antiviral Activity
Another avenue of application involves the synthesis and evaluation of antiviral activities. Compounds with the piperidinyl ethanone structure have been studied for their potential in combating viruses such as HSV1 and HAV-MBB, showcasing the broad spectrum of biological activities these compounds can possess (Attaby et al., 2006).
Hydrogen-Bonding Patterns and Structural Analysis
The investigation into hydrogen-bonding patterns and structural analysis of enaminones related to "1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone" demonstrates the importance of such studies in understanding the chemical and physical properties of these compounds. This knowledge is crucial for the design of compounds with desired biological activities (Balderson et al., 2007).
Propiedades
IUPAC Name |
1-[4-(6-chloropyrazin-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-8(16)15-4-2-9(3-5-15)10-6-13-7-11(12)14-10/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCUKVXHXXCMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1530262.png)
